3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride molecular weight
3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride molecular weight
An In-Depth Technical Guide to 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride. We will delve into its fundamental properties, synthesis, chemical reactivity, and strategic applications, providing the field-proven insights necessary to effectively utilize this versatile chemical building block.
Core Chemical Identity and Physicochemical Properties
3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a heterocyclic compound featuring a pyrazole ring, which is a cornerstone scaffold in modern medicinal chemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient starting material for various synthetic applications. Its identity is defined by the Chemical Abstracts Service (CAS) number 88529-80-0 .[1]
The presence of a reactive chloromethyl group at the 3-position of the pyrazole ring makes it a potent electrophile, primed for nucleophilic substitution reactions. This feature is central to its utility as a building block for constructing more complex molecular architectures.
Quantitative Data Summary
For ease of reference, the key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₈Cl₂N₂ | [1] |
| Molecular Weight | 167.04 g/mol | [1] |
| CAS Number | 88529-80-0 | [1] |
| Appearance | Solid | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
| SMILES Code | CN1N=C(CCl)C=C1.[H]Cl | [1] |
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus is not merely a simple heterocycle; it is recognized as a "privileged scaffold" in drug discovery. This designation is earned due to its ability to bind to multiple, diverse biological targets through various non-covalent interactions. Its planar structure, combined with strategically positioned nitrogen atoms capable of acting as hydrogen bond donors and acceptors, allows for versatile molecular recognition.
The significance of this scaffold is underscored by the number of U.S. FDA-approved drugs that incorporate a pyrazole core. These drugs span a wide range of therapeutic areas, including oncology (e.g., Ibrutinib, Ruxolitinib), infectious diseases, and neurological conditions.[3][4] A recent analysis revealed that between 2014 and 2023, 20 new drugs containing the pyrazole scaffold were approved, with 45% of them being for cancer treatment.[4] This track record establishes a strong precedent for the development of new chemical entities based on this framework.
Synthesis and Mechanistic Rationale
While multiple synthetic routes can be envisioned, a common and reliable method involves the chlorination of the corresponding alcohol, (1-methyl-1H-pyrazol-3-yl)methanol, followed by salt formation. This approach is favored for its high efficiency and the availability of starting materials.
Proposed Synthetic Workflow
The logical flow from the precursor alcohol to the final hydrochloride salt is outlined below. This two-step process is designed for efficiency and control.
Caption: Synthetic workflow for 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride.
Detailed Experimental Protocol (Illustrative)
The following protocol is a self-validating system based on established chemical principles for converting a primary alcohol to a hydrochloride salt.
Step 1: Chlorination of (1-methyl-1H-pyrazol-3-yl)methanol
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Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq).
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Solvent: Dissolve the starting material in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform. The choice of an aprotic solvent is critical to prevent quenching of the thionyl chloride.
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Reagent Addition: Cool the solution to 0°C in an ice bath. Add thionyl chloride (SOCl₂, 1.1-1.2 eq) dropwise via the dropping funnel over 30 minutes. The slight excess of thionyl chloride ensures the complete conversion of the alcohol.
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Causality: Thionyl chloride is an excellent reagent for this transformation because it reacts with the alcohol to form an intermediate alkyl chlorosulfite. This intermediate then undergoes an internal nucleophilic substitution (Sₙi) reaction, where the chloride attacks the carbon, and the leaving group decomposes into sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. This decomposition is irreversible and drives the reaction to completion.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. The bicarbonate neutralizes the excess thionyl chloride and the HCl generated. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, 3-(chloromethyl)-1-methyl-1H-pyrazole.
Step 2: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the crude free base obtained in Step 1 in a minimal amount of a suitable anhydrous solvent like diethyl ether or ethyl acetate.
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Precipitation: To this solution, add a solution of hydrogen chloride in diethyl ether (commercially available, typically 2M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
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Trustworthiness: The insolubility of the ionic hydrochloride salt in nonpolar organic solvents like ether provides a simple and effective method for purification via precipitation, separating it from non-basic organic impurities.
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Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.
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Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product, 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride.
Reactivity and Synthetic Utility
The primary utility of this compound lies in the reactivity of the C-Cl bond in the chloromethyl group. This group functions as a potent electrophile, making it an ideal substrate for Sₙ2 reactions with a wide variety of nucleophiles. This allows for the straightforward introduction of the 1-methyl-pyrazole moiety into larger, more complex molecules.
Key Transformation Pathways
Caption: Reactivity of the chloromethyl group in Sₙ2 substitutions.
This reactivity is frequently exploited in medicinal chemistry. For instance, in the synthesis of novel enzyme inhibitors, the pyrazole building block can be tethered to other pharmacophoric fragments through ether, amine, or thioether linkages formed via this reaction.[5] The choice of nucleophile and reaction conditions allows for precise control over the final molecular structure, enabling the systematic exploration of a chemical space around the pyrazole core.
Safe Handling, Storage, and Disposal
Trustworthiness in safety is paramount. 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a hazardous substance and must be handled with appropriate precautions.
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Hazard Identification: The compound is classified with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[1] It falls under UN Hazard Class 8, Packing Group II.[1]
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Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
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Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, adhering to the recommended 2-8°C temperature range.[1] This prevents degradation from moisture and atmospheric contaminants.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its corrosive nature, it should be treated as hazardous chemical waste.
Conclusion: A Strategic Asset for Modern Synthesis
3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is more than just a chemical reagent; it is a strategic building block for the rapid and efficient synthesis of novel compounds. Its stable, easy-to-handle salt form, combined with the versatile reactivity of the chloromethyl group, provides a reliable entry point for incorporating the medicinally-proven pyrazole scaffold. For researchers in drug discovery and materials science, mastering the use of this compound opens a direct path to innovative molecular design and development.
References
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Makawana, J. A., et al. (2015). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. [Link]
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El-Sawy, E. R., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
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PubChem. 1-(chloromethyl)-1H-pyrazole hydrochloride. [Link]
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Kumar, B., et al. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Medicinal Chemistry Research. [Link]
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